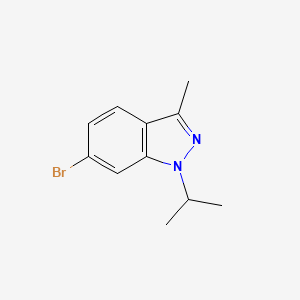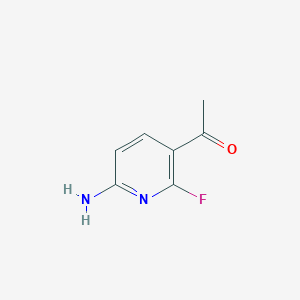
1-(6-Amino-2-fluoropyridin-3-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(6-Amino-2-fluoropyridin-3-yl)ethan-1-one is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an amino group at the 6th position and a fluorine atom at the 2nd position of the pyridine ring, along with an ethanone group attached to the 3rd position. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6-Amino-2-fluoropyridin-3-yl)ethan-1-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the following steps:
Nitration: Introduction of a nitro group to the pyridine ring.
Reduction: Conversion of the nitro group to an amino group.
Fluorination: Introduction of the fluorine atom at the desired position.
Acylation: Attachment of the ethanone group to the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
化学反応の分析
Types of Reactions: 1-(6-Amino-2-fluoropyridin-3-yl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the ethanone group to an alcohol group.
Substitution: The amino and fluorine groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction can produce alcohol derivatives.
科学的研究の応用
1-(6-Amino-2-fluoropyridin-3-yl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical products.
作用機序
The mechanism of action of 1-(6-Amino-2-fluoropyridin-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The amino and fluorine groups play a crucial role in binding to target proteins or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
類似化合物との比較
- 1-(6-Fluoropyridin-2-yl)ethan-1-ol
- ®-2-Amino-1-(6-fluoropyridin-3-yl)ethan-1-ol
- 2,2,2-Trifluoro-1-(6-fluoropyridin-3-yl)ethan-1-one
Comparison: 1-(6-Amino-2-fluoropyridin-3-yl)ethan-1-one is unique due to the presence of both an amino group and a fluorine atom on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.
特性
分子式 |
C7H7FN2O |
|---|---|
分子量 |
154.14 g/mol |
IUPAC名 |
1-(6-amino-2-fluoropyridin-3-yl)ethanone |
InChI |
InChI=1S/C7H7FN2O/c1-4(11)5-2-3-6(9)10-7(5)8/h2-3H,1H3,(H2,9,10) |
InChIキー |
GZSPMTWRDZYXGK-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=C(N=C(C=C1)N)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


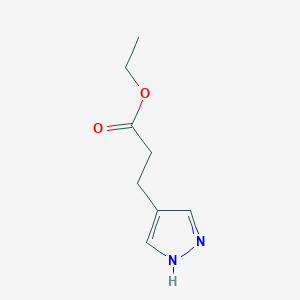
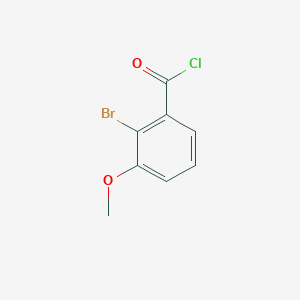
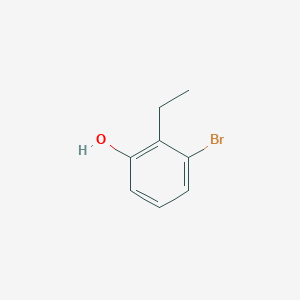
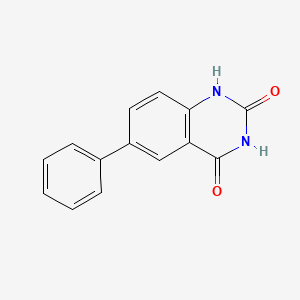


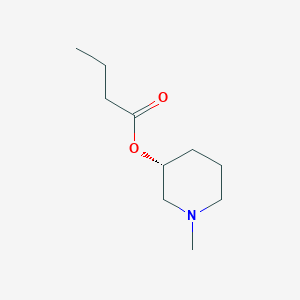
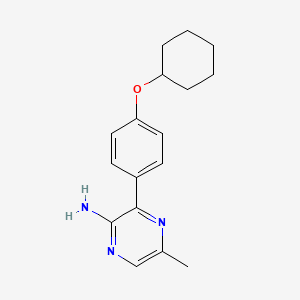

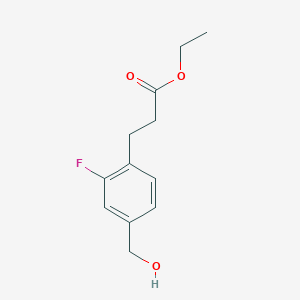
![1-[3-(3-Bromophenyl)phenyl]ethan-1-one](/img/structure/B13981449.png)
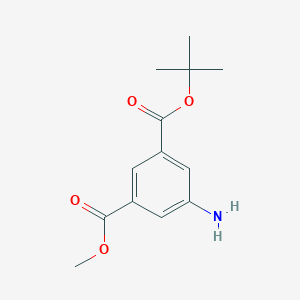
![5-Bromo-2,3-dihydro-3,3-dimethyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13981459.png)
